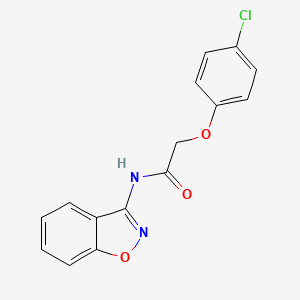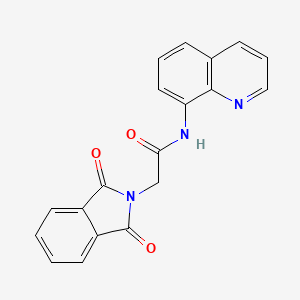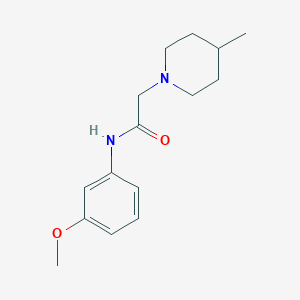![molecular formula C15H14F3NO3S B5830730 2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)
2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, commonly known as TFMPP, is a synthetic chemical compound that belongs to the class of phenylpiperazines. TFMPP is a psychoactive drug that has been used recreationally as an alternative to MDMA. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications in various fields, including neuroscience and pharmacology.
Mécanisme D'action
TFMPP acts as a partial agonist of serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. TFMPP also inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain. This mechanism of action is similar to that of other psychoactive drugs, such as MDMA.
Biochemical and Physiological Effects
TFMPP has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. TFMPP has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages and limitations for lab experiments. One advantage is that TFMPP is relatively easy to synthesize and purify, making it a readily available research tool. Additionally, TFMPP has been extensively studied in animal models, providing a wealth of data on its pharmacological effects. However, one limitation of TFMPP is that its psychoactive effects can be difficult to separate from its therapeutic effects, making it challenging to study its potential therapeutic applications.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is the development of novel therapeutic agents based on the structure of TFMPP. Another area of interest is the investigation of the potential therapeutic applications of TFMPP in various fields, including psychiatry, neurology, and oncology. Additionally, further research is needed to elucidate the mechanism of action of TFMPP and its effects on various physiological systems.
Méthodes De Synthèse
TFMPP can be synthesized through several methods, including the reaction of 2-methoxy-5-methylphenylamine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. Other methods include the reaction of 2-methoxy-5-methylphenylamine with 4-(trifluoromethyl)benzenesulfonyl fluoride in the presence of a base or the reaction of 2-methoxy-5-methylphenylamine with 4-(trifluoromethyl)benzenesulfonyl isocyanate.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. In neuroscience, TFMPP has been shown to modulate the activity of serotonin receptors, which are involved in mood regulation and other physiological processes. TFMPP has also been studied for its potential use in the treatment of anxiety disorders, depression, and other psychiatric conditions.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-3-8-13(22-2)14(9-10)23(20,21)19-12-6-4-11(5-7-12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALDCIXGGULVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)





![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)


![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
